
6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects by inhibiting specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. These include:
1. Further investigation of its mechanism of action to better understand how it exerts its anticancer and anti-inflammatory effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
5. Examination of its pharmacokinetics and pharmacodynamics to determine the optimal dosing and administration route for therapeutic use.
6. Evaluation of its potential as a diagnostic tool for cancer detection and monitoring.
In conclusion, 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a promising compound with potential applications in scientific research and medicinal chemistry. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C19H16BrNO5 |
|---|---|
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H16BrNO5/c1-3-25-14-6-4-13(5-7-14)21-18(22)15-9-11-8-12(20)10-16(24-2)17(11)26-19(15)23/h4-10H,3H2,1-2H3,(H,21,22) |
Clé InChI |
YVPLBOIHHUPKRX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)

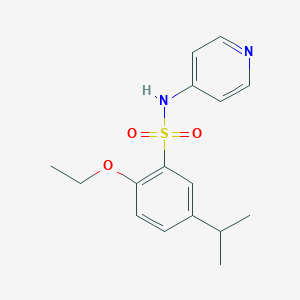
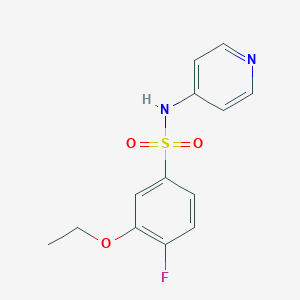
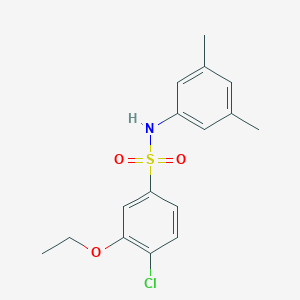
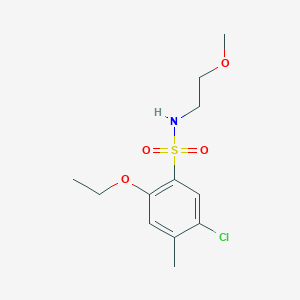

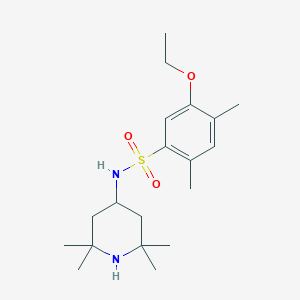

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)